molecular formula C13H14N2O B13994847 (4-Aminophenyl)(4-methylpyridin-2-yl)methanol CAS No. 497854-56-5

(4-Aminophenyl)(4-methylpyridin-2-yl)methanol

Cat. No.: B13994847
CAS No.: 497854-56-5
M. Wt: 214.26 g/mol
InChI Key: WFCNUALLKPQXEV-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(4-methylpyridin-2-yl)methanol is an organic compound that features both an aminophenyl group and a methylpyridinyl group attached to a methanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(4-methylpyridin-2-yl)methanol typically involves the reaction of 4-aminobenzyl alcohol with 4-methylpyridine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out in a solvent such as ethanol or methanol. The reaction mixture is typically heated to a temperature range of 60-80°C and stirred for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(4-methylpyridin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aminophenyl and methylpyridinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under conditions that may include acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Aminophenyl)(4-methylpyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(4-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The methylpyridinyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenyl)-2,6-diphenylpyrimidine: This compound shares the aminophenyl group but has a different pyrimidine backbone.

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but with a methoxyphenyl group instead of a methylpyridinyl group.

Uniqueness

(4-Aminophenyl)(4-methylpyridin-2-yl)methanol is unique due to the combination of its aminophenyl and methylpyridinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

497854-56-5

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(4-aminophenyl)-(4-methylpyridin-2-yl)methanol

InChI

InChI=1S/C13H14N2O/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8,13,16H,14H2,1H3

InChI Key

WFCNUALLKPQXEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C2=CC=C(C=C2)N)O

Origin of Product

United States

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